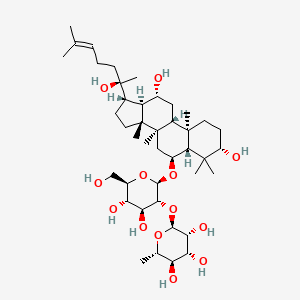

20(R)-Ginsenoside Rg2

Vue d'ensemble

Description

Le 20®-Ginsénoside Rg2 est un ginsénoside rare que l’on trouve dans le Panax ginseng, une plante médicinale traditionnelle utilisée en Asie de l’Est depuis plus de deux mille ans. Ce composé est connu pour sa stéréochimie unique et ses propriétés pharmacologiques importantes, notamment ses effets antitumoraux, antioxydants, antifatigue, neuroprotecteurs et inhibiteurs de l’ostéoclastogenèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 20®-Ginsénoside Rg2 est généralement synthétisé à partir de son isomère 20(S) par épimérisation chimique et transformation microbienne. La configuration C20 du 20®-Ginsénoside Rg2 est généralement déterminée à l’aide de la RMN du 13C et de la diffraction des rayons X sur monocristal .

Méthodes de production industrielle : La production industrielle du 20®-Ginsénoside Rg2 implique l’utilisation de la chromatographie liquide haute performance (CLHP) pour la séparation et la détection. Le composé est isolé à partir de préparations de ginseng traitées, et les données spectroscopiques complètes de la RMN du 1H et du 13C sont obtenues pour une identification rapide .

Analyse Des Réactions Chimiques

Glycosylation and Substitution Reactions

Enzymatic glycosylation represents a key pathway for modifying 20(R)-Ginsenoside Rg2. Engineered E. coli expressing UDP-glycosyltransferases (UGTs) catalyze site-specific sugar additions:

-

C20 hydroxyl glycosylation : GT95 selectively transfers glucose to the C20-OH group of 20(R)-protopanaxadiol (PPD) or protopanaxatriol (PPT), forming 20(R)-Compound K (CK) or 20(R)-F1 .

-

C3 hydroxyl glycosylation : Sequential glycosylation by GTK1 and GTC1 at C3-OH produces 20(R)-Rh2 and 20(R)-F2 .

Reaction conditions :

| Reaction Type | Enzyme System | Substrate | Product | Yield/Conversion Rate |

|---|---|---|---|---|

| C20 glycosylation | E. coli + GT95 | 20(R)-PPD/PPT | 20(R)-CK/20(R)-F1 | 83.1% total |

| C3 glycosylation | E. coli + GTK1 | 20(R)-PPD | 20(R)-Rh2 | Not quantified |

Hydroxylation at C25 Position

Biocatalytic systems enable C25 hydroxylation , enhancing therapeutic potential:

-

Cordyceps sinensis converts 20(R)-Rg2 into 25-OH derivatives (20(R)-Rf2) via stereospecific hydration .

-

Key conditions : Optimized medium (20 g/L glucose, 5 g/L ammonium sulfate, 1 mM FeCl₃) achieves 83.1% molar conversion .

Transformation pathway :

Ginsenoside Re → 20(R)-Rg2 → 20(R)-Rf2

Thermal Decomposition and Dehydration

Thermal processing induces structural rearrangements:

-

Dehydration : At elevated temperatures, 20(R)-Rg2 undergoes dehydration between C20 and C21/C22, forming ginsenosides Rk1 or Rg5 .

-

Addition reactions : Rk1 and Rg5 further react to yield 20(R)-Rg3 .

Thermal stability :

| Process | Temperature | Product | Mechanism |

|---|---|---|---|

| Dehydration | High heat | Rk1/Rg5 | Loss of H₂O |

| Addition reaction | Moderate | 20(R)-Rg3 | Double bond saturation |

Comparative Reactivity of 20(R) vs. 20(S) Isomers

The C20 stereochemistry significantly impacts reactivity and product profiles:

-

Enzymatic specificity : GT95 shows higher activity toward 20(R)-PPD than 20(S)-PPD, producing 46.8% 20(S)-Rf2 vs. 36.3% 20(R)-Rf2 from Re .

-

Thermal stability : 20(R)-Rg2 exhibits greater resistance to dehydration than 20(S)-Rg2, retaining bioactivity under stress .

Pharmacological correlation : The 20(R) configuration enhances neuroprotective and anti-ischemic effects by improving antioxidant capacity and reducing Ca²⁺ overload .

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanisms of Action:

Research indicates that 20(R)-Ginsenoside Rg2 exhibits protective effects against neurotoxicity induced by glutamate. It has been shown to reduce the expression of neurotoxic markers such as amyloid β-protein (Aβ1-40) and enhance the expression of protective proteins like heat shock protein 70 (HSP70) in neuronal cells. In animal models of ischemic reperfusion injury, Rg2 improved neuronal survival and function by modulating the activity of NMDA receptors and apoptosis-related proteins (Bcl-2 and Bax) .

Case Studies:

- In a study involving vascular dementia (VD) rats, treatment with Rg2 significantly improved memory performance and neurological responses compared to untreated groups. The mechanism was linked to the regulation of glutamate receptor subunit gene expression .

- Another investigation demonstrated that Rg2 administration enhanced learning and memory capabilities through its anti-apoptotic effects in models of Alzheimer's disease .

Muscle Regeneration

Cellular Mechanisms:

this compound has been identified as a potent enhancer of myoblast proliferation, which is crucial for muscle regeneration. It acts by downregulating the cyclin-dependent kinase inhibitor p27 Kip1 through the activation of Akt signaling pathways .

Research Findings:

In zebrafish and mammalian models, Rg2 treatment led to increased muscle cell viability and accelerated recovery from muscle degeneration. This suggests potential applications in treating muscle-wasting diseases .

Anti-Cancer Properties

Inhibitory Effects on Cancer Cells:

this compound has demonstrated significant anti-cancer activities, particularly against lung cancer cell lines (NCI-H1650). Studies have shown that it induces apoptosis in cancer cells, thereby inhibiting tumor growth .

Mechanistic Insights:

Research has indicated that ginsenosides can modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, Rg2's ability to inhibit specific cancer cell lines highlights its potential as a natural therapeutic agent in oncology .

Cardiovascular Health

Protective Roles:

The compound has been investigated for its cardioprotective effects, particularly in models of myocardial ischemia-reperfusion injury. It enhances cardiac function recovery by modulating oxidative stress and inflammatory responses .

Clinical Implications:

Studies have suggested that ginsenoside Rg2 may improve outcomes in conditions such as pre-eclampsia by promoting fetal survival and placental health without adversely affecting maternal blood pressure .

Summary Table of Applications

Mécanisme D'action

Le mécanisme d’action du 20®-Ginsénoside Rg2 implique de multiples cibles moléculaires et voies :

Effets antitumoraux : Inhibe la prolifération des cellules cancéreuses en induisant l’apoptose et l’arrêt du cycle cellulaire.

Activité antioxydante : Élimine les radicaux libres et régule à la hausse les enzymes antioxydantes.

Neuroprotection : Module la libération des neurotransmetteurs et protège les neurones du stress oxydatif.

Inhibition de l’ostéoclastogenèse : Supprime la différenciation et l’activité des ostéoclastes, empêchant ainsi la résorption osseuse

Composés similaires :

20(S)-Ginsénoside Rg2 : Le stéréoisomère du 20®-Ginsénoside Rg2 avec des propriétés pharmacologiques différentes.

20®-Ginsénoside Rh2 : Un autre ginsénoside rare doté de puissants effets anticancéreux.

20(S)-Ginsénoside Rh2 : Le stéréoisomère du 20®-Ginsénoside Rh2 avec des activités biologiques distinctes.

Unicité : Le 20®-Ginsénoside Rg2 est unique en raison de sa configuration C20 spécifique, qui lui confère des propriétés pharmacologiques distinctes par rapport à son isomère 20(S) et aux autres ginsénosides. Sa capacité à moduler de multiples voies biologiques en fait un composé précieux pour les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

20(S)-Ginsenoside Rg2: The stereoisomer of 20®-Ginsenoside Rg2 with different pharmacological properties.

20®-Ginsenoside Rh2: Another rare ginsenoside with potent anti-cancer effects.

20(S)-Ginsenoside Rh2: The stereoisomer of 20®-Ginsenoside Rh2 with distinct biological activities.

Uniqueness: 20®-Ginsenoside Rg2 is unique due to its specific C20 configuration, which imparts distinct pharmacological properties compared to its 20(S)-isomer and other ginsenosides. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic applications .

Activité Biologique

20(R)-Ginsenoside Rg2, a bioactive compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities, particularly in the context of neuroprotection, anti-cancer effects, and metabolic regulation. This article synthesizes recent research findings on the pharmacological effects of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.

1. Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits strong neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and other forms of neuronal injury.

1.1 Mechanisms of Neuroprotection

- Inhibition of Neurotoxicity : Ginsenoside Rg2 has been shown to significantly reduce glutamate-induced neurotoxicity in PC12 cells. This protective effect is attributed to the compound's ability to inhibit the release of glutamate and modulate calcium ion influx, thereby reducing oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO) levels .

- Regulation of Apoptosis : In studies involving amyloid β-protein (Aβ25-35), Rg2 improved cell viability and reduced lactate dehydrogenase release. The mechanism involves upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bax, which shifts the balance towards cell survival .

- Activation of Signaling Pathways : The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway is crucial for the neuroprotective effects of Rg2. Activation of this pathway enhances neuronal survival and function under stress conditions .

1.2 Case Studies

A notable study involved the administration of Rg2 in a rat model of AD induced by Aβ25-35. The results indicated significant improvements in cognitive function and structural integrity of hippocampal neurons, with enhanced synaptophysin expression and reduced neuronal damage .

2. Anti-Cancer Properties

This compound has also been investigated for its anti-cancer activities, particularly against lung cancer cells.

- Inhibition of Cell Proliferation : Research indicates that Rg2 inhibits the proliferation of NCI-H1650 lung cancer cells. This effect is mediated through various signaling pathways that induce apoptosis and inhibit cell cycle progression .

- Impact on Tumor Microenvironment : Ginsenoside Rg2 may modulate the tumor microenvironment by influencing inflammatory responses and angiogenesis, contributing to its anti-tumor effects .

2.2 Research Findings

In vitro studies have shown that treatment with Rg2 leads to a decrease in cell viability and an increase in apoptotic markers in lung cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

3. Metabolic Regulation

Beyond its neuroprotective and anti-cancer properties, this compound has been linked to metabolic regulation.

3.1 SIRT1 Activation

Recent findings suggest that metabolites of ginsenosides can activate SIRT1, a protein associated with longevity and metabolic regulation. This activation may contribute to improved metabolic health and resistance to age-related diseases .

4. Comparative Analysis of Ginsenosides

The table below summarizes key biological activities associated with different ginsenosides, including 20(R)-Rg2:

| Ginsenoside | Biological Activity | Mechanism |

|---|---|---|

| 20(R)-Rg2 | Neuroprotection, Anti-cancer | PI3K/Akt pathway activation, apoptosis modulation |

| 20(S)-Rg2 | Metabolic regulation | SIRT1 activation |

| Rh1 | Cognitive enhancement | Neuroprotection against oxidative stress |

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBCLJAHARWNLA-RPNKVCLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.